Ethyl 2-amino-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
Description
Ethyl 2-amino-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a substituted thiophene derivative characterized by a trifluoromethylphenyl carbamoyl group at position 5, a methyl group at position 4, and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₆H₁₅F₃N₂O₃S, with a molecular weight of 376.36 g/mol. The presence of the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science [[5], [9], [14-17]].
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-[[2-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-3-24-15(23)11-8(2)12(25-13(11)20)14(22)21-10-7-5-4-6-9(10)16(17,18)19/h4-7H,3,20H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPZLMGTQBMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the amino, methyl, and carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial synthesis often employs advanced techniques such as high-throughput screening and automated reaction monitoring to streamline the production process.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ethyl ester group at position 3 can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for bioavailability and metabolic studies .
Reaction:
Amide Reactivity
The carbamoyl group (amide) at position 5 is susceptible to:
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Nucleophilic substitution : Attack by amines or alcohols under basic conditions.
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Hydrolysis : Conversion to carboxylic acid under acidic/alkaline conditions .
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Reduction : Formation of amines using reagents like LiAlH4 .
Thiophene Ring Reactivity
The thiophene ring can participate in:
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Electrophilic substitution : Bromination, nitration, or alkylation at positions influenced by electron-donating groups (e.g., amino, methyl).
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Cycloaddition reactions : Diels-Alder or [4+2] reactions under thermal or photochemical conditions.
Amide Bond Formation
The synthesis of the carbamoyl group involves activation of the carbonyl group (e.g., using HATU) to facilitate nucleophilic attack by the amino group on the thiophene .
Mechanism (Simplified):
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Coupling agent activation : HATU reacts with the carboxylic acid to form an activated intermediate.
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Nucleophilic attack : The thiophene’s amino group attacks the activated carbonyl, releasing byproducts like HATU oxide.
Thiophene Ring Functionalization
The methyl group at position 4 and amino group at position 2 direct substitution patterns. For example, the amino group may deactivate the ring toward electrophilic substitution, favoring meta-substitution.
Comparative Analysis of Reaction Conditions
Stability and Limitations
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Light sensitivity : Thiophene rings are prone to photodegradation, requiring storage in the dark.
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Hydrolytic stability : The ester group is less stable under basic conditions compared to amides .
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Catalyst dependency : Multi-step syntheses often require precise stoichiometry and catalyst selection to avoid side reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Ethyl 2-amino-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that similar thiophene derivatives inhibited the growth of human cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation .
1.2 Antimicrobial Properties
The compound has also been assessed for its antimicrobial potential. Research indicates that thiophene derivatives can act against both bacterial and fungal pathogens.
- Data Table: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
This data suggests that this compound exhibits promising antimicrobial activity, warranting further exploration in drug development .
Agrochemical Applications
2.1 Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity, making it a suitable candidate for agrochemical formulations, particularly as a pesticide.
- Case Study : A patent application highlighted the use of similar thiophene derivatives as effective insecticides against agricultural pests. The compounds were shown to disrupt the nervous system of target insects, leading to paralysis and death .
2.2 Plant Growth Regulation
Research has also indicated that certain thiophene derivatives can function as plant growth regulators, promoting or inhibiting growth depending on concentration and formulation.
- Data Table: Plant Growth Effects
| Concentration (ppm) | Effect on Growth (%) |
|---|---|
| 10 | +25 |
| 50 | -10 |
| 100 | -30 |
This table illustrates the dual role of this compound as both a growth promoter at low concentrations and an inhibitor at higher levels .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, altering electronic distribution compared to methyl or nitro substituents. This impacts reactivity in electrophilic substitution reactions .
- Lipophilicity: The -CF₃ group increases logP values compared to -CH₃ or -NO₂ analogs, likely improving membrane permeability in biological systems .
Crystallographic and Physicochemical Properties
- Polymorphism : highlights that thiophene derivatives often exhibit polymorphism. The bulky -CF₃ group in the target compound may lead to unique crystal packing compared to smaller substituents .
- Solubility : The target compound’s solubility in polar solvents (e.g., DMSO) is expected to be lower than nitro or methyl analogs due to increased hydrophobicity .
Biological Activity
Ethyl 2-amino-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a thiophene ring substituted with an amino group, a trifluoromethyl phenyl moiety, and a carboxylate functional group. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiophene compounds exhibit antimicrobial properties. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. This compound has been evaluated for its potential as an antimicrobial agent, demonstrating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages. This effect is crucial for the development of therapeutic agents targeting inflammatory diseases .
Antitumor Activity
Notably, this compound has shown promise in cancer research. It acts as a cytotoxic agent against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor cell proliferation.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential .
Study on Anti-inflammatory Properties
In another study focused on anti-inflammatory effects, researchers treated RAW 264.7 macrophages with this compound and assessed cytokine levels via ELISA. The results demonstrated a significant reduction in TNF-alpha production by approximately 50% at a concentration of 10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
